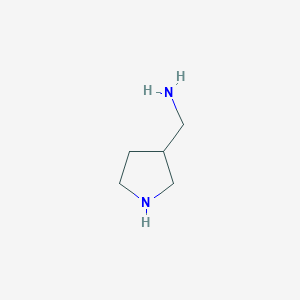
3-(Aminomethyl)pyrrolidine
Übersicht
Beschreibung
3-(Aminomethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Aminomethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. It binds to the active sites of various enzymes, inhibiting their catalytic functions. This interaction can modulate cellular signaling pathways by affecting receptor activities as well. The compound's structural features allow it to influence neurotransmitter systems, which is crucial for its neuroprotective effects.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, particularly in conditions such as epilepsy and other neurological disorders. This compound appears to interact with neurotransmitter systems, potentially influencing synaptic transmission and neuronal excitability.
Antimicrobial Activity
This compound derivatives have been evaluated for their antibacterial properties. For instance, studies on fluoroquinolone derivatives containing this compound have shown promising antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds indicate their potential as effective antimicrobial agents .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Functionalization Studies : A study functionalized poly(ethylene glycol) methacrylate (PEGMA) with this compound, revealing successful immobilization on the support. This functionalization enhanced the catalytic properties of the resulting material, indicating potential applications in drug delivery systems .
- Antibacterial Activity : A comparative analysis of various aminomethyl pyrrolidine derivatives showed that certain modifications significantly enhanced their antibacterial efficacy. For example, the compound LB20304 demonstrated potent activity against several bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may modulate neurotransmitter release through interactions with synaptic proteins or receptors involved in excitatory neurotransmission. Further research is needed to elucidate its precise mechanisms of action and therapeutic benefits.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecalis |
|---|---|---|
| LB20304 | 0.008 | 0.063 |
| Ciprofloxacin | 0.13 | 1 |
Table 2: Functionalization Efficiency of PEGMA with this compound
| Batch Number | Amine Loading (mmol·g⁻¹) | Functionalization Ratio (%) |
|---|---|---|
| PEGMA-AMP-1 | 0.054 ± 0.008 | 24 |
| PEGMA-AMP-2 | 0.270 ± 0.014 | - |
Eigenschaften
IUPAC Name |
pyrrolidin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-5-1-2-7-4-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCUGPQOZNYIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408007 | |
| Record name | 3-Pyrrolidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67318-88-1 | |
| Record name | 3-Pyrrolidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















